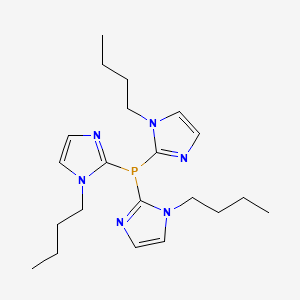

2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) is a compound that features a phosphorus atom bonded to three 1-butyl-1H-imidazole groups. This compound belongs to the class of organophosphorus compounds and is characterized by its unique structure, which combines the properties of both phosphorus and imidazole moieties. The presence of the imidazole rings imparts significant chemical versatility, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) typically involves the reaction of phosphorus trichloride with 1-butyl-1H-imidazole in the presence of a base. The reaction proceeds through the formation of intermediate phosphorus-imidazole adducts, which subsequently undergo substitution reactions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphorus center. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) can undergo various chemical reactions, including:

Oxidation: The phosphorus center can be oxidized to form phosphine oxides or phosphates.

Reduction: The compound can be reduced to form phosphines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Phosphine oxides or phosphates.

Reduction: Phosphines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in the development of new catalytic systems.

Biology: Investigated for its potential as a bioactive molecule. The imidazole rings are known to interact with biological targets, making this compound of interest in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. The compound’s ability to modulate biological pathways is a key area of research.

Industry: Utilized in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of 2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) involves its interaction with molecular targets through the imidazole rings and the phosphorus center. The imidazole rings can coordinate with metal ions, influencing enzymatic activity and other biological processes. The phosphorus center can participate in redox reactions, modulating cellular redox states and signaling pathways. These interactions collectively contribute to the compound’s biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

1-Butyl-1H-imidazole: A simpler compound with a single imidazole ring. It lacks the phosphorus center, making it less versatile in terms of chemical reactivity.

Phosphine oxides: Compounds with a phosphorus-oxygen bond. They share some reactivity with 2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) but lack the imidazole rings.

Substituted imidazoles: Compounds with various substituents on the imidazole ring. They may have similar biological activities but differ in their overall chemical properties.

Uniqueness

2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) is unique due to the combination of the phosphorus center and the imidazole rings. This dual functionality allows for a wide range of chemical reactions and interactions, making it a versatile compound in both research and industrial applications. Its ability to form stable complexes with metals and participate in redox reactions sets it apart from simpler imidazole derivatives and other organophosphorus compounds.

Biological Activity

2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole) is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies demonstrating its effects.

Chemical Structure and Properties

The compound is characterized by the presence of a phosphane core linked to three butyl-substituted imidazole rings. This unique structure contributes to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C15H21N3P |

| Molecular Weight | 273.32 g/mol |

| IUPAC Name | 2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole) |

Synthesis

The synthesis of 2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole) typically involves multi-step reactions starting from readily available phosphane derivatives and imidazole precursors. The reaction conditions can significantly affect the yield and purity of the final product.

Biological Activity Overview

Research indicates that 2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole) exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : In vitro studies have shown promising results in inhibiting the growth of cancer cell lines, including breast cancer cells.

- Antiparasitic Effects : The compound has demonstrated activity against protozoan parasites, indicating potential as an antiparasitic agent.

The biological activity of 2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole) is believed to involve:

- Enzyme Inhibition : The imidazole rings may interact with active sites on enzymes, inhibiting their function.

- Cell Membrane Disruption : The hydrophobic butyl groups may facilitate membrane penetration, leading to cell lysis in microbial targets.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole) on MCF-7 breast cancer cells using a sulforhodamine B (SRB) assay. Results indicated an IC50 value of approximately 45 µM after 48 hours of exposure, suggesting moderate potency compared to standard chemotherapeutics like cisplatin .

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains, indicating significant antimicrobial efficacy .

Study 3: Antiparasitic Effects

Research into the antiparasitic potential revealed that the compound exhibited activity against Leishmania species with an IC50 value of 50 µM. This suggests that it could be developed as a therapeutic agent for leishmaniasis .

Properties

CAS No. |

799248-22-9 |

|---|---|

Molecular Formula |

C21H33N6P |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

tris(1-butylimidazol-2-yl)phosphane |

InChI |

InChI=1S/C21H33N6P/c1-4-7-13-25-16-10-22-19(25)28(20-23-11-17-26(20)14-8-5-2)21-24-12-18-27(21)15-9-6-3/h10-12,16-18H,4-9,13-15H2,1-3H3 |

InChI Key |

GTLPQMAFYBPCNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CN=C1P(C2=NC=CN2CCCC)C3=NC=CN3CCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.